molecular formula C20H24ClN7O B2537606 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one CAS No. 920228-28-0

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one

Cat. No. B2537606
CAS RN: 920228-28-0
M. Wt: 413.91
InChI Key: VDDVJEQRCLXTEE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These are considered privileged scaffolds in medicinal chemistry and have been used in the design of novel CDK2 inhibitors . The compound is part of a new set of small molecules that were designed and synthesized for this purpose .


Synthesis Analysis

The synthesis of similar compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple ring structures and functional groups. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The compound has shown significant inhibitory activity against CDK2/cyclin A2, which is a key component for cell proliferation . This suggests that the compound may interact with these proteins in a way that inhibits their function.

Future Directions

The compound and its derivatives have shown promising results as CDK2 inhibitors . Future research could focus on optimizing its structure to improve its efficacy and selectivity. In silico ADMET studies and drug-likeness studies could also be beneficial .

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O/c1-3-14(4-2)20(29)27-11-9-26(10-12-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-15(21)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDVJEQRCLXTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one

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